molecular formula C9H10N2O B3039856 6-(Aminomethyl)-2-methylbenzoxazole CAS No. 1368311-33-4

6-(Aminomethyl)-2-methylbenzoxazole

Cat. No. B3039856
CAS RN: 1368311-33-4
M. Wt: 162.19 g/mol
InChI Key: OOLAUIGELJBQSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aminomethyl compounds often involves the Mannich reaction, which is a nucleophilic addition of an amine to a carbonyl compound followed by dehydration to furnish a β-amino carbonyl compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) .


Chemical Reactions Analysis

Amines, including aminomethyl compounds, can undergo a variety of chemical reactions, including alkylation, acylation, and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined using various analytical techniques .

Scientific Research Applications

Enzymatic Inhibition

6-(Aminomethyl)-2-methylbenzoxazole derivatives have been investigated for their potential as enzyme inhibitors. A study by Gulcin et al. (2017) synthesized aminomethyl and alkoxymethyl derivatives, including those of benzoxazole, to evaluate their inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes. These enzymes are crucial in various physiological processes, and inhibitors can have therapeutic applications. The synthesized molecules showed significant inhibition, suggesting potential applications in medicinal chemistry (Gulcin et al., 2017).

Synthetic Methodologies

Electrochemical methods have been developed for the synthesis of 2-aminobenzoxazoles, closely related to 6-(Aminomethyl)-2-methylbenzoxazole. Gao et al. (2014) reported an electrochemically promoted coupling of benzoxazoles and amines, leading to 2-aminobenzoxazoles. This method employs tetraalkylammonium halides as redox catalysts, avoiding the use of excess chemical oxidants and reducing waste, thereby presenting a greener synthetic approach (Gao et al., 2014).

Biocompatible Material Development

In the field of nanomaterials, polymersomes functionalized with targeting ligands, including potentially benzoxazole derivatives, have shown promise for drug delivery and surface functionalization. Egli et al. (2011) developed a method to conjugate active ligands to the surface of polymersomes, which could guide these nanomaterials to specific sites in vivo. This research opens new avenues for the targeted delivery of therapeutic agents, utilizing the unique properties of benzoxazole derivatives for surface modification of biocompatible materials (Egli et al., 2011).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Information on safety and hazards is typically provided in a material safety data sheet (MSDS) .

Future Directions

The future directions in the study of a compound depend on the current state of knowledge and the potential applications of the compound .

properties

IUPAC Name

(2-methyl-1,3-benzoxazol-6-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLAUIGELJBQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)-2-methylbenzoxazole

CAS RN

1368311-33-4
Record name 6-(Aminomethyl)-2-methylbenzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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